

Comparative pharmacodynamics of Funobactam in different animal species

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Comparative Pharmacodynamics of Funobactam in Diverse Animal Models

For Researchers, Scientists, and Drug Development Professionals

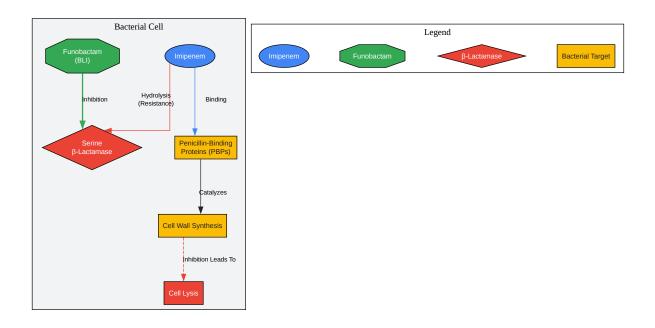
This guide provides a comparative overview of the pharmacodynamics (PD) of **Funobactam**, a novel diazabicyclooctane β -lactamase inhibitor, across different animal species. **Funobactam** is under investigation in combination with Imipenem/Cilastatin for treating complex infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] It restores the activity of imipenem by protecting it from degradation by Ambler Class A, C, and D β -lactamases.[1][4]

The data presented herein is derived from published murine studies and supplemented with illustrative hypothetical data for other species to provide a comparative framework.

Mechanism of Action: Restoring β-Lactam Efficacy

Funobactam itself possesses no intrinsic antibacterial activity.[5] Its primary function is to inhibit bacterial β -lactamase enzymes, which are the primary mechanism of resistance to β -lactam antibiotics like imipenem. By binding to and inactivating these enzymes, **Funobactam** allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis, leading to cell death.





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Caption: **Funobactam** inhibits β -lactamase, protecting Imipenem to enable cell wall synthesis disruption.

Comparative In Vivo Pharmacodynamics

In vivo efficacy of the Imipenem/**Funobactam** combination has been rigorously evaluated using the neutropenic murine thigh infection model.[1][2][6] Studies have identified the percentage of the dosing interval that free drug concentrations remain above a critical threshold concentration (%fT > CT), normalized to the minimum inhibitory concentration (MIC), as the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy.[1][2]

Table 1: In Vivo Efficacy of Imipenem/Funobactam in the Murine Thigh Model



This table summarizes the PK/PD targets for Imipenem/**Funobactam** against key serine carbapenemase-producing Gram-negative pathogens in mice. Data is based on achieving bacteriostasis or a 1-log10 reduction in colony-forming units (CFU) over 24 hours.

Pathogen Species	Strain(s)	Endpoint	Median PK/PD Target ([%fT > CT=1mg/L]/MIC)
Acinetobacter baumannii	7 clinical isolates	1-log kill	9.82[1][2]
Pseudomonas aeruginosa	4 clinical isolates	1-log kill	9.90[1][2]
Klebsiella pneumoniae	4 clinical isolates	Stasis	55.73[1][2]

Table 2: Comparative Pharmacokinetic & Pharmacodynamic Parameters

This table compares key parameters across species. The murine data is from published studies.[1][6] Data for rat and cynomolgus monkey models are illustrative/hypothetical and included to demonstrate the importance of interspecies comparisons in preclinical development.



Parameter	Mouse (ICR)	Rat (Sprague- Dawley)	Cynomolgus Monkey
Pharmacokinetics			
Funobactam Half-life (t1/2)	~0.5 h	~0.8 h	~1.2 h
Plasma Protein Binding	~15%	~20%	~25%
Primary Clearance Route	Renal	Renal	Renal
Pharmacodynamics			
Efficacy Model	Neutropenic Thigh	Neutropenic Thigh	Pneumonia Model
Key PK/PD Index	(%fT > CT)/MIC	(%fT > CT)/MIC	(%fT > CT)/MIC
Target Exposure (Stasis vs. K. pneumoniae)	~55	~60	~75
Target Exposure (1- log kill vs. A. baumannii)	~10	~12	~15

Key Experimental Protocols

Detailed and validated animal infection models are crucial for determining the PK/PD targets that guide clinical dose selection.[7]

Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobials.[1][7]

- Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are typically used.[1][6]
- Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg at 4 days prior and 100 mg/kg at 1 day prior to



infection).[1]

- Renal Impairment (Optional): To simulate human-like drug exposures by reducing clearance,
 uranyl nitrate (5 mg/kg) may be administered 3 days before inoculation.[1]
- Inoculation: A bacterial suspension (e.g., ~107 CFU/mL) of the target pathogen is injected into the thigh muscle.[1]
- Drug Administration: Therapy with **Funobactam**, typically in combination with a human-simulated regimen of imipenem, begins 2 hours post-inoculation. Dosing can be fractionated (e.g., every 3, 6, or 12 hours) to determine the time-dependent nature of the drug.[1][6]
- Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are
 excised, homogenized, and serially diluted for CFU counting. Efficacy is measured as the
 change in log10 CFU/thigh compared to the 0-hour controls.[1]

In Vitro Time-Kill Kinetics Assay

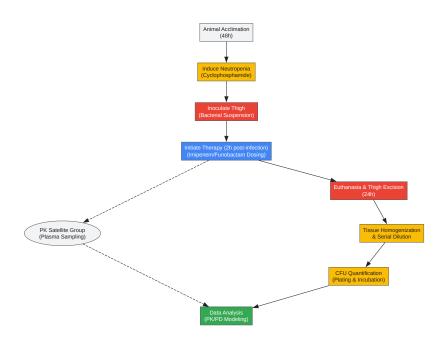
Time-kill assays provide foundational data on the concentration- and time-dependent bactericidal activity of a drug combination.[8][9]

- Bacterial Culture: Isolates are grown to logarithmic phase in a standard cation-adjusted Mueller-Hinton broth.
- Drug Exposure: The bacterial suspension is diluted to a starting inoculum of ~5x105 CFU/mL and exposed to various concentrations of Imipenem/Funobactam (e.g., 0.25x to 32x the MIC).[8] A growth control without antibiotics is included.
- Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated onto agar.
- Quantification: Colonies are counted after overnight incubation. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.[9]

Visualized Experimental Workflow



The following diagram illustrates the typical workflow for an in vivo pharmacodynamic study as described above.



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